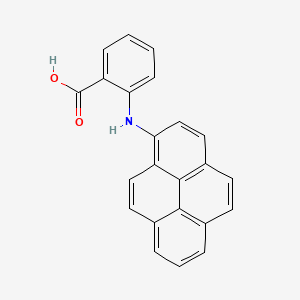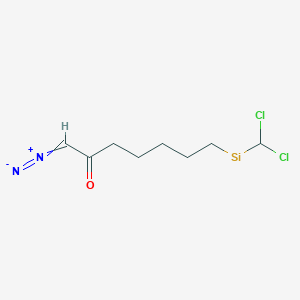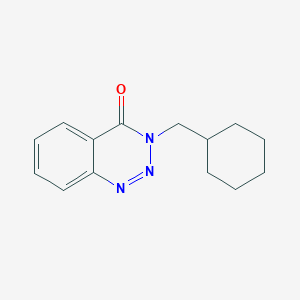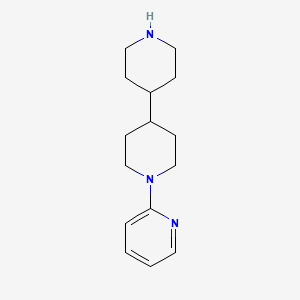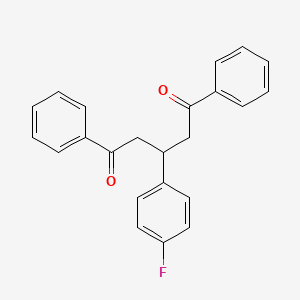
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- is an organic compound that belongs to the class of 1,5-diketones. This compound is characterized by the presence of a fluorophenyl group and two phenyl groups attached to the pentanedione backbone. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- typically involves the reaction of aromatic aldehydes with 1,2-diphenylethanone. One efficient method reported involves the use of sodium hydroxide as a catalyst under solvent-free conditions. This method is advantageous due to its high yield, simple operation, and environmental friendliness .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of readily available reagents, are likely to be employed to ensure cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1,5-pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Pentanedione, 1,5-bis(4-fluorophenyl)-
- 1,5-Pentanedione, 1-(3-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-
- 1,5-Pentanedione, 1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-
Uniqueness
1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- is unique due to the presence of both fluorophenyl and diphenyl groups, which enhance its chemical reactivity and binding properties. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
918417-74-0 |
|---|---|
Fórmula molecular |
C23H19FO2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H19FO2/c24-21-13-11-17(12-14-21)20(15-22(25)18-7-3-1-4-8-18)16-23(26)19-9-5-2-6-10-19/h1-14,20H,15-16H2 |
Clave InChI |
UEKOEBAYGIHANA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
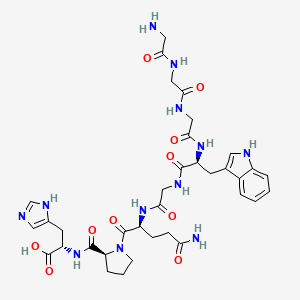

![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
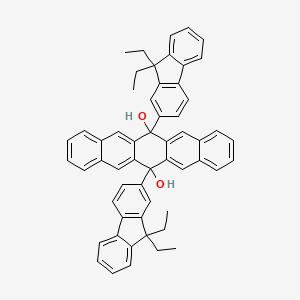
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)

